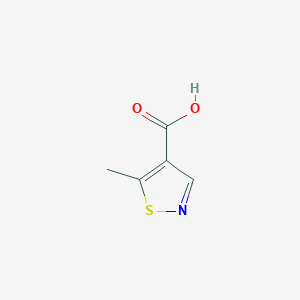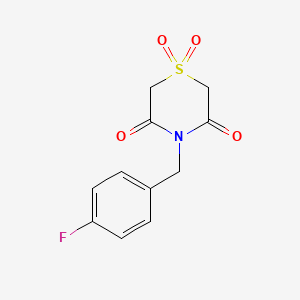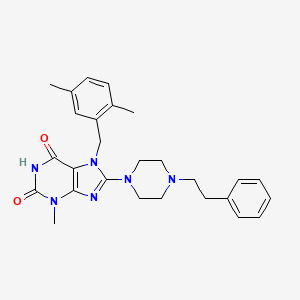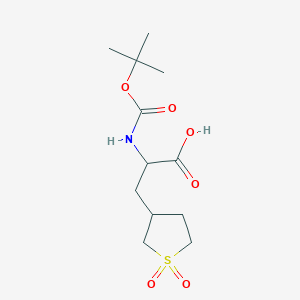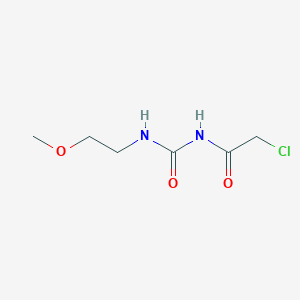
3-(2-chloroacetyl)-1-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a chloroacetyl group and a methoxyethyl group attached to a urea backbone.
准备方法
The synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea typically involves the reaction of 2-chloroacetyl chloride with 2-methoxyethylamine in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反应分析
3-(2-chloroacetyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes and the induction of cell death in certain types of cells.
相似化合物的比较
3-(2-chloroacetyl)-1-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
3-(2-chloroacetyl)-1-(2-hydroxyethyl)urea: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.
3-(2-chloroacetyl)-1-(2-ethoxyethyl)urea: The presence of an ethoxyethyl group can lead to differences in solubility and chemical properties compared to the methoxyethyl derivative.
The unique combination of the chloroacetyl and methoxyethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-(2-methoxyethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3/c1-12-3-2-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKDCEPMECUOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2543018.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)


![3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2543027.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

